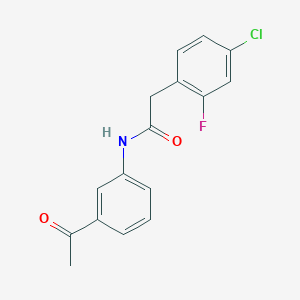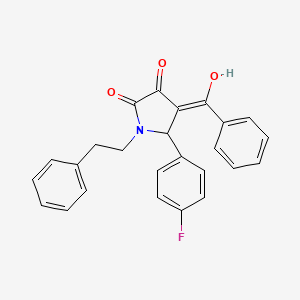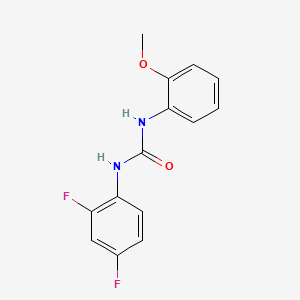
N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide, also known as ACFA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ACFA is a member of the acetamide class of compounds and is structurally similar to other non-steroidal anti-inflammatory drugs (NSAIDs).
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain, fever, and swelling. By inhibiting COX enzymes, N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide inhibits COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide has also been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha), interleukin-1 beta (IL-1 beta), and interleukin-6 (IL-6). In addition, N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily purified by column chromatography. N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide is also stable under a wide range of conditions, making it a suitable candidate for in vitro and in vivo experiments. However, one limitation of N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide. One area of interest is the development of new analogs of N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide with improved pharmacological properties. Another area of research is the investigation of the potential use of N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide in the treatment of other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanisms of action of N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide and its potential side effects.
Métodos De Síntesis
The synthesis of N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide involves the reaction of 4-chloro-2-fluoroaniline with 3-acetylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the pure N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide compound.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. Studies have shown that N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide has anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO2/c1-10(20)11-3-2-4-14(7-11)19-16(21)8-12-5-6-13(17)9-15(12)18/h2-7,9H,8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZSJUIHNDKGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzoyl]morpholine](/img/structure/B5462653.png)
![7-(3-ethoxypropanoyl)-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5462657.png)

![2-{[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}benzene-1,3-diol](/img/structure/B5462680.png)
![(2-bromo-4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5462685.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5462692.png)
![7-[3-(dimethylamino)propyl]-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5462694.png)
![1-[2-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5462706.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5462720.png)
![(2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(2-hydroxyethyl)amino]carbonyl}-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5462725.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5462748.png)

![N-(4-methylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5462757.png)
![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5462765.png)